5-(4-Pyridyl)-1H-Tetrazole

Description

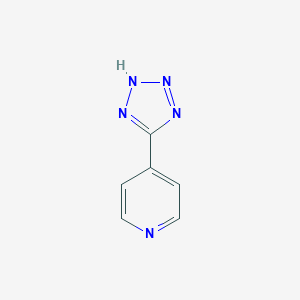

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMILUUVWLRKJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333101 | |

| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-12-9 | |

| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14389-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Pyridyl)-1H-Tetrazole

This guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Pyridyl)-1H-Tetrazole, a versatile heterocyclic compound. This molecule is a significant building block in coordination chemistry and medicinal chemistry, primarily due to its function as a bioisostere for carboxylic acids and its role as a ligand in the formation of metal-organic frameworks (MOFs).[1][2][3] This document is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction and Significance

This compound is a unique bifunctional molecule featuring a pyridine ring and a tetrazole ring. The tetrazole group, with its acidic proton, is often used in drug design as a replacement for a carboxylic acid moiety, as it is resistant to many metabolic degradation pathways.[2] Furthermore, the nitrogen atoms in both the pyridine and tetrazole rings act as excellent coordination sites for metal ions, making it a valuable ligand for creating complex coordination polymers and MOFs with applications in gas storage and catalysis.[1]

Synthesis of this compound

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[3][4][5][6] This guide will focus on the synthesis of this compound from 4-cyanopyridine and sodium azide.

Principle of the Reaction

The core of the synthesis is the Huisgen [3+2] cycloaddition, where the 1,3-dipolar azide anion reacts with the dipolarophile nitrile group to form the five-membered tetrazole ring. The reaction is often catalyzed by a Lewis acid or a proton source to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[7] A variety of catalysts have been developed for this transformation, including zinc salts, amine salts, and solid-supported acids like silica sulfuric acid.[4][7][8]

Reaction Mechanism

The generally accepted mechanism involves the coordination of the catalyst (e.g., a metal ion or proton) to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon. The azide anion then attacks the nitrile carbon, initiating the cyclization process to form the tetrazole ring.

Caption: Generalized mechanism for the catalyzed [3+2] cycloaddition of a nitrile and an azide.

Detailed Experimental Protocol

This protocol is adapted from established procedures utilizing an amine salt as a catalyst in a polar aprotic solvent.[4][9]

Materials:

-

4-Cyanopyridine

-

Sodium Azide (NaN₃)

-

Pyridine Hydrochloride (Py·HCl) or Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂) (for quenching)

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanopyridine (10 mmol), sodium azide (12 mmol), and pyridine hydrochloride (10 mmol).[4]

-

Solvent Addition: Add 20 mL of DMF to the flask. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants.[5][8]

-

Reaction: Heat the mixture to 110-120 °C with vigorous stirring.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water (approx. 100 mL).

-

Acidify the aqueous solution to a pH of ~2 by the slow addition of concentrated HCl. This protonates the tetrazolate anion, causing the product to precipitate.

-

Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through various analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

| Analysis | Expected Chemical Shifts (δ, ppm) | Interpretation |

| ¹H NMR | ~8.8 (d, 2H), ~8.0 (d, 2H) | Two doublets corresponding to the α and β protons of the pyridine ring, respectively. |

| ~16-17 (br s, 1H) | A broad singlet for the acidic N-H proton of the tetrazole ring.[11] | |

| ¹³C NMR | ~150, ~140, ~122 | Signals corresponding to the carbons of the pyridine ring. |

| ~155 | Signal for the carbon atom of the tetrazole ring.[11] |

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3000-3100 | C-H stretch (aromatic) | Presence of the pyridine ring. |

| 2500-3000 (broad) | N-H stretch | Characteristic of the acidic proton on the tetrazole ring. |

| 1610, 1480 | C=N and C=C stretching | Vibrations within the pyridine and tetrazole rings.[2] |

| 1000-1100 | Ring vibrations (tetrazole) | Confirms the presence of the tetrazole ring structure.[12] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₆H₅N₅), the expected molecular weight is approximately 147.15 g/mol . Electrospray ionization (ESI) is a suitable technique, and the compound can be observed as the protonated molecule [M+H]⁺ at m/z 148 or the deprotonated molecule [M-H]⁻ at m/z 146.[2]

Physical Properties

-

Appearance: White to off-white solid.[11]

-

Melting Point: The melting point is a good indicator of purity. It is typically reported in the range of 250-255 °C (with decomposition).

Safety Considerations

Working with azides and tetrazoles requires strict adherence to safety protocols due to their potential toxicity and explosive nature.

-

Sodium Azide (NaN₃): Sodium azide is highly toxic if ingested or absorbed through the skin.[13][14] It reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃) gas.[14][15]

-

Handling: Always handle sodium azide in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[14][15] Use plastic or ceramic spatulas; avoid contact with heavy metals (lead, copper) as this can form shock-sensitive metal azides.[14][15]

-

Waste Disposal: Never dispose of azide-containing waste down the drain, as it can react with metal pipes to form explosive compounds.[15] All azide waste must be quenched (e.g., with sodium nitrite under acidic conditions) and disposed of as hazardous waste according to institutional guidelines.

-

-

Tetrazoles: While generally more stable than azides, some tetrazole compounds can be energetic materials. Avoid heating the solid product to high temperatures.[3]

Caption: Essential safety workflow for handling azides and synthesizing tetrazoles.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via a catalyzed [3+2] cycloaddition reaction. The provided protocols for synthesis, purification, and characterization offer a comprehensive framework for researchers. The importance of adhering to strict safety measures when handling azide-containing compounds cannot be overstated. The successful synthesis and characterization of this molecule open avenues for its application in the development of novel pharmaceuticals and advanced materials.

References

- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.

- Zhou, Y., Zhang, Y., Li, J., Wu, J., & Ren, X. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2627-2632.

- Roy, S., Mondal, B., & Roy, S. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.

- Ghorbani-Vaghei, R., & Malaeki, A. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Organic Chemistry, 2, 237-240.

- Ghashang, M., & Fazeli, S. A. S. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 12(45), 29535-29544.

- University of California, Berkeley EHS. (n.d.). Sodium Azide.

- Princeton University EHS. (n.d.). Safe Handling of Sodium Azide (SAZ).

- University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3.

- Song, Y., et al. (2005). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions, (14), 2388-2394.

- Kirillov, A. M., et al. (2014). Copper-organic frameworks assembled from in situ generated 5-(4-pyridyl)tetrazole building blocks: synthesis, structural features, topological analysis and catalytic oxidation of alcohols. Dalton Transactions, 43(26), 9993-10004.

- Chermahini, A. N., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Zhou, Y., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2627-2632.

- Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. (n.d.).

- Supplementary Material (ESI) for New J. Chem. This journal is © The Royal Society of Chemistry and the Centre National de la Recherche Scientifique 2007. (n.d.).

- Sajadi, S. M. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University.

- Ghorbani-Vaghei, R., & Malaeki, A. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(10), 11598-11605.

- ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent.

- Roy, S., Mondal, B., & Roy, S. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega.

- Al-Masoudi, N. A. L., & Al-Sultani, K. J. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 19(18), 1483-1501.

- ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]

- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. soran.edu.iq [soran.edu.iq]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. - Division of Research Safety | Illinois [drs.illinois.edu]

- 15. ehs.umich.edu [ehs.umich.edu]

5-(4-Pyridyl)-1H-Tetrazole chemical properties and structure

An In-Depth Technical Guide to 5-(4-Pyridyl)-1H-Tetrazole: Properties, Structure, and Applications

Introduction: A Molecule of Versatility and Significance

This compound (4-PyTz) is a heterocyclic organic compound that has garnered significant attention across diverse scientific disciplines. Its unique molecular architecture, which marries a pyridine ring with a tetrazole ring, bestows upon it a remarkable versatility that is exploited in materials science, coordination chemistry, and drug development.[1][2] The tetrazole moiety, a five-membered ring containing four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group, a feature highly valued in medicinal chemistry for enhancing metabolic stability and tuning pharmacokinetic profiles.[1][3] In parallel, the presence of multiple nitrogen donor atoms in both the pyridine and tetrazole rings makes 4-PyTz a privileged ligand for constructing sophisticated supramolecular structures, such as metal-organic frameworks (MOFs) and coordination polymers.[1][4] These materials exhibit potential applications in gas storage, chemical separation, and heterogeneous catalysis.[1][5] This guide provides a detailed exploration of the fundamental chemical properties, structure, synthesis, and key applications of this compound for researchers and development professionals.

Molecular Structure and Physicochemical Properties

The defining feature of 4-PyTz is the covalent linkage between the C4 position of a pyridine ring and the C5 position of a 1H-tetrazole ring. The tetrazole ring can exist in two tautomeric forms, with the proton residing on different nitrogen atoms, although the 1H-form is commonly depicted.

Caption: Molecular structure of this compound.

This bifunctional nature allows for a rich and varied chemistry, governed by the electronic properties and spatial arrangement of its constituent rings.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2H-tetrazol-5-yl)pyridine | [1][6] |

| Synonyms | 4-(1H-tetrazol-5-yl)pyridine, 5-(pyridin-4-yl)-1H-tetrazole | [2][6] |

| CAS Number | 14389-12-9 | [1][6] |

| Molecular Formula | C₆H₅N₅ | [6][7] |

| Molecular Weight | 147.14 g/mol | [1][6] |

| Appearance | White to off-white or pale cream crystalline powder | [2][8] |

| Melting Point | 256-258 °C | [9] |

| Solubility | Soluble in polar solvents like DMF and DMSO | [2] |

| InChI Key | JMILUUVWLRKJFB-UHFFFAOYSA-N | [1][6] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of 4-PyTz.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (DMSO-d₆): The spectrum is characterized by signals corresponding to the pyridine ring protons. Typically, two sets of doublets are observed in the aromatic region: one for the protons ortho to the pyridine nitrogen (around δ 8.77 ppm) and another for the protons meta to the nitrogen (around δ 8.10 ppm).[9] The acidic proton on the tetrazole ring (N-H) often appears as a very broad signal at a significantly downfield shift (e.g., >15 ppm), which can be difficult to observe.[10][11]

-

¹³C NMR (DMSO-d₆): The spectrum shows distinct signals for the carbon atoms of both heterocyclic rings. The carbon attached to the five nitrogen atoms of the tetrazole ring appears around δ 155-165 ppm. Signals for the pyridine carbons are observed in the δ 120-150 ppm range.[9]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorptions include N-H stretching vibrations (broad band, ~2900-3100 cm⁻¹), C=N and N=N stretching vibrations within the rings (~1400-1650 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).[10][12]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is commonly used for characterization. The fragmentation behavior is distinct in positive and negative ion modes. In positive ion mode, a characteristic loss of a neutral HN₃ molecule is often observed, whereas in negative ion mode, the primary fragmentation is the loss of N₂.[13]

Crystal Structure and Supramolecular Interactions

X-ray crystallography studies reveal that in the solid state, 4-PyTz molecules engage in extensive non-covalent interactions.[4][6] The structure is heavily influenced by robust hydrogen bonding networks, where the N-H group of the tetrazole ring acts as a hydrogen bond donor and the nitrogen atoms of both the tetrazole and pyridine rings act as acceptors.[1][4] Furthermore, π-π stacking interactions between the aromatic rings play a crucial role in dictating the final crystal packing, leading to the formation of extended 2D and 3D supramolecular architectures.[1] These interactions are fundamental to its utility in crystal engineering.

Synthesis and Reactivity

The synthesis of 5-substituted 1H-tetrazoles, including 4-PyTz, is well-established, with the most prevalent method being the [3+2] cycloaddition reaction.

General Synthetic Pathway

The primary route involves the reaction between 4-cyanopyridine and an azide source, most commonly sodium azide (NaN₃).[14][15] This reaction is typically catalyzed to enhance reaction rates and yields. A variety of catalysts have been successfully employed, including zinc salts (e.g., ZnCl₂), Lewis acids, and numerous heterogeneous catalysts, which offer advantages in terms of recovery and reuse.[15][16] The reaction is often conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.[3][15]

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol

Causality: This protocol utilizes a common Lewis acid catalyst to activate the nitrile group of 4-cyanopyridine, making it more susceptible to nucleophilic attack by the azide ion, thereby facilitating the [3+2] cycloaddition. The final acidification step is necessary to protonate the in situ-formed tetrazolate anion to yield the final 1H-tetrazole product.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanopyridine (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as nano-TiCl₄·SiO₂ (0.1 g per mmol of nitrile) or zinc chloride (1.0 eq).[3]

-

Solvent Addition : Add a suitable volume of anhydrous DMF (e.g., 5 mL per mmol of nitrile) to the flask.[3]

-

Reaction Execution : Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for the required duration (2-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][11]

-

Workup and Isolation : After cooling the mixture to room temperature, filter to remove the catalyst if heterogeneous.[3] Pour the filtrate into a beaker containing ice water and acidify with a dilute strong acid (e.g., 4N HCl) to precipitate the product.[3]

-

Purification : Collect the resulting solid by vacuum filtration, wash with cold water, and then a cold non-polar solvent like chloroform or diethyl ether to remove any remaining impurities.[3] The product can be further purified by recrystallization if necessary.

Reactivity and Coordination Chemistry

The true utility of 4-PyTz in materials science stems from its reactivity as a multidentate ligand. It possesses several potential coordination sites: the nitrogen of the pyridine ring and the four nitrogen atoms of the tetrazole ring.[1][4] This allows it to bind to metal ions in various modes: monodentate, bidentate, or as a bridging ligand connecting multiple metal centers.[4] This bridging capability is paramount in the construction of extended one-, two-, or three-dimensional coordination polymers and MOFs.[1][4][5]

Caption: Coordination modes of this compound with metal (M) centers.

Key Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

4-PyTz is an exemplary building block for MOFs due to its rigidity and well-defined angular geometry. When coordinated with metal ions (e.g., Mn(II), Cu(II), Cd(II), Zn(II)), it forms robust, often porous, frameworks.[1][4][5][17] The resulting materials are investigated for:

-

Gas Storage and Separation : The tailored pore sizes and chemical nature of the frameworks allow for selective adsorption of gases.

-

Catalysis : MOFs can serve as heterogeneous catalysts, with the metal nodes acting as active sites and the porous structure facilitating reactant access.[5] For instance, copper-based frameworks derived from in-situ generated 4-PyTz have shown catalytic activity in the oxidation of alcohols.[5]

Medicinal Chemistry and Drug Design

The tetrazole ring is a bioisostere of the carboxylic acid group, meaning it has similar steric and electronic properties and can often substitute for it in a biologically active molecule.[1][15] This substitution can lead to improved metabolic stability (as tetrazoles are less prone to metabolic reduction than carboxylic acids) and enhanced membrane permeability due to increased lipophilicity. While 4-PyTz itself is primarily a research chemical, the pyridyl-tetrazole scaffold is a component of molecules investigated for various pharmacological activities, including anti-inflammatory, analgesic, and antidiabetic effects.[18][19][20]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[6]

-

Hazards : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[6]

-

Precautions : Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, lab coat, safety glasses). Work should be conducted in a well-ventilated fume hood. Avoid generating dust.[6]

Conclusion

This compound stands out as a molecule of significant academic and industrial interest. Its straightforward synthesis, combined with the unique electronic and structural features of its conjoined pyridine and tetrazole rings, makes it an invaluable tool. As a ligand, it provides a reliable and versatile platform for the rational design of functional coordination polymers and MOFs. As a scaffold in medicinal chemistry, it embodies the powerful principle of bioisosterism. Continued research into this compound and its derivatives is poised to unlock further innovations in materials science, catalysis, and the development of novel therapeutics.

References

- This compound CAS No.:14389-12-9 - Taskcm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQEqfFyiLPWuQMjFsR_ewIPy_eqGBzQy2B9D3HVVeHN8ftTPfiS8_jyXlK2KY8oho4QGwDGsVPuFkulZJB97HMhiXnu3aVO1Q0V-Q0D9aqD5KkIY6fzX3_phwg88ViLum3AsBvWEoGKY2AaOi9Yv9VilrONkNi-zwgE5VtwYuxi84h4CtV]

- This compound | Research Chemical - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6wM22uhei0c0pmmN0XgzV0iHypQxztjgfSFt-ID8dblNFYWLkTI2ZioCoutPRifSLr2ZHbvRLdx_K1g7MOWMio9gSkWbVe7st21vYOy0woafsEu--o3CgEhn4K6G1MH5XGL_2]

- This compound | C6H5N5 | CID 482249 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd8WAHmiZ5evCKnnyccCKsMjErADRrhJyoXopTVnRJOAa6Wowq8C7PQ2HEtYgPBnv8VTV2noDZq-Pn_aLRgKdWBfmgJdWCMW4vY1R157KAnLJNNtQc_Jt8Crd-ZfYs4ROcY_97CXkosnZcZk3-HWXxurVNtAff4aKL_-VGAK3W]

- Copper-organic frameworks assembled from in situ generated 5-(4-pyridyl)tetrazole building blocks: synthesis, structural features, topological analysis and catalytic oxidation of alcohols - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24853245/]

- CAS 14389-12-9: this compound | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi-LKaBotgdg-grfpIzkLclRYTSNsBsN5IAh4HmVos4-LMj8j4s-2-fWWznJIuPcVuXIqqoqrxGP6-M8DZwxh1c8V3w3_pMy0zd1zPvfPVnxCEb5dfwC7Ny-Kbw9ciU1Qz_ks=]

- Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/dt/b505077d]

- 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27526659/]

- This compound - Stenutz. [URL: https://stenutz.eu/srs/14389-12-9]

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_GMTpVPJ6BiSpXCfAjGE53-kwpXbgF8tN_K1_5rbcNt4vNd0gxMtby3-KM4Q5_ksIyEeqO2U6emFsZxilOHc0n2DBLP1uN6e74lxEnjMQNFidzTkt23J5B1mbOtfrOxjiy5vubSTepvExRekKl3OKDMwvEkE=]

- 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. - ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-2-5-pyridin-2-yl-1H-tetrazol-1-yl-propyl-N-N-dimethylamine-L1-in_fig2_279860086]

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhzJvFlNpGiqCHjeJbTSqYNiPg7FWScC_CbFHOwbzP_JO-h7HBRGKzmz6oa9rYUq02VT_fJftdz_RxT7dLDN0xdGfymQ06tm43pleN3ehVGG8hLuVgmaZQxH2yLTVuF7B6pijj]

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. [URL: https://vertexaisearch.cloud.google.

- Hydrothermal Preparation of Novel Cd(II) Coordination Polymers Employing 5-(4-Pyridyl)tetrazolate as a Bridging Ligand | Inorganic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ic0257118]

- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10747062/]

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGen9lAzx76Nu8XElzNChD5dbNvTU05tsA0JxhD0n6uAfho9ZgQrOVTQj70TuH3pP7BFRRwKLUv754aA2yNhZd5IWm2HzPZ2JYPGjFwq-ingRu24ftiHc0xBx9eQZ2kZSYjSV8dsqClDLhLjDN2fYUjIkrBkbUmqiY=]

- FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. - ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-2-5-pyridin-2-yl-1H-tetrazol-1-yl-propyl-N-N-dimethylamine-L1-in_fig1_279860086]

- 1H-Tetrazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrazoles.shtm]

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJKDNgj5AUAfFrL7odA8Jms37PcaHQeJyAbNx8TelxHmBynNEloy7IRxORuW1Rr-dgXmlsKiGV00pA2R1qT4-jb-cUDk-b4mJpzqPfsWiv5b9RMCU9PSEkJNH99ID7y7D6nep21fgMMzzRHyMC7UUaCVQPJFOQ1hOqZu1a_8Ni_a_cXQPbH2WnjDwoJQ==]

- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra06352a]

- This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online. [URL: https://www.thermofisher.

- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl) - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9439202/]

- (PDF) Tetrazoles: Synthesis and Biological Activity - ResearchGate. [URL: https://www.researchgate.net/publication/305814036_Tetrazoles_Synthesis_and_Biological_Activity]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 14389-12-9: this compound | CymitQuimica [cymitquimica.com]

- 3. scielo.org.za [scielo.org.za]

- 4. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Copper-organic frameworks assembled from in situ generated 5-(4-pyridyl)tetrazole building blocks: synthesis, structural features, topological analysis and catalytic oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H5N5 | CID 482249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lifesciencesite.com [lifesciencesite.com]

- 14. This compound CAS No.:14389-12-9 - Taskcm [taskcm.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. 1H-Tetrazole synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(4-Pyridyl)-1H-Tetrazole: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 5-(4-Pyridyl)-1H-Tetrazole, a versatile heterocyclic compound with applications in coordination chemistry, materials science, and medicinal chemistry.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive understanding of the experimental methodologies and the scientific reasoning behind the interpretation of the spectroscopic results. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of the structural elucidation of this important molecule.

Introduction to this compound

This compound is a molecule of significant interest due to its unique structural features. It incorporates both a pyridine ring, a common motif in pharmaceuticals, and a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group.[1] The presence of multiple nitrogen atoms makes it an excellent ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers.[1] A precise understanding of its structure and electronic properties is paramount for its application in rational drug design and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the pyridine and tetrazole rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the N-H proton of the tetrazole ring.

Data Summary: ¹H NMR of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.77 | Doublet | 2H | H-2', H-6' (Pyridyl) |

| ~8.10 | Doublet | 2H | H-3', H-5' (Pyridyl) |

Note: The N-H proton of the tetrazole ring often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration. In some cases, it may exchange with residual water in the solvent, leading to its disappearance from the spectrum.

Expert Insights: The downfield chemical shifts of the pyridyl protons are indicative of the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the adjacent tetrazole ring. The symmetrical nature of the 4-substituted pyridine ring results in only two distinct signals for the four aromatic protons. The expected coupling pattern would be two doublets, characteristic of an AA'BB' spin system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Data Summary: ¹³C NMR of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.7 | C-5 (Tetrazole) |

| ~149.9 | C-2', C-6' (Pyridyl) |

| ~133.8 | C-4' (Pyridyl) |

| ~121.3 | C-3', C-5' (Pyridyl) |

Expert Insights: The carbon atom of the tetrazole ring (C-5) is typically observed at a downfield chemical shift due to the influence of the four nitrogen atoms. The chemical shifts of the pyridine carbons are also influenced by the nitrogen heteroatom and the tetrazole substituent. The number of signals in the ¹³C NMR spectrum confirms the symmetry of the molecule.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and parameter selection to ensure high-quality, reproducible data.

Workflow for NMR Analysis

Caption: Workflow for acquiring NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many heterocyclic compounds and its residual proton signal can be used for referencing the chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (example for a 400 MHz spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Spectral width: -2 to 12 ppm

-

Pulse angle: 30°

-

Relaxation delay: 2 s

-

Number of scans: 16

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Spectral width: 0 to 200 ppm

-

Pulse angle: 30°

-

Relaxation delay: 5 s

-

Number of scans: 1024

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bond, C=N and N=N bonds of the tetrazole ring, and the aromatic C-H and C=C bonds of the pyridine ring.

Data Summary: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3421 | Sharp | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch (Pyridine) |

| ~1600-1450 | Medium to Strong | C=C and C=N stretching (Pyridine and Tetrazole rings) |

| ~1285 | Medium | N-N=N stretch (Tetrazole ring) |

| ~1200-1000 | Medium | Tetrazole ring vibrations |

Expert Insights: The presence of a sharp band around 3421 cm⁻¹ is a strong indication of the N-H stretching vibration of the tetrazole ring.[2] The absence of a strong band around 2230-2210 cm⁻¹ confirms the conversion of the nitrile group (if the synthesis starts from 4-cyanopyridine) to the tetrazole ring. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, which is unique to this compound.

Experimental Protocol: FT-IR Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.

Workflow for FT-IR Analysis (ATR)

Caption: Workflow for acquiring FT-IR spectra using ATR.

Step-by-Step Methodology (ATR):

-

Sample Preparation:

-

Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

-

Instrumental Parameters:

-

Apply pressure using the instrument's anvil to ensure intimate contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Expected Molecular Ion and Fragmentation:

-

Molecular Formula: C₆H₅N₅

-

Molecular Weight: 147.14 g/mol

-

Expected Molecular Ion (M+H)⁺: m/z 148.06

Expert Insights on Fragmentation: The fragmentation of 5-substituted tetrazoles in mass spectrometry is well-documented.[3] Two characteristic fragmentation pathways are commonly observed:

-

Loss of a molecule of nitrogen (N₂): This results in a fragment with a loss of 28 Da.

-

Loss of hydrazoic acid (HN₃): This results in a fragment with a loss of 43 Da.

The relative abundance of these fragments can depend on the ionization method and the energy applied.

Hypothetical Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, such as that performed on a Q-TOF or Orbitrap instrument, is essential for confirming the elemental composition of the molecular ion and its fragments.

Step-by-Step Methodology (ESI-Q-TOF):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumental Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan MS and targeted MS/MS of the molecular ion.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions and propose a fragmentation pathway.

-

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive structural confirmation of the molecule. The data presented in this guide, along with the detailed experimental protocols, offer a robust framework for researchers to confidently identify and characterize this compound in their own laboratories. The insights into the interpretation of the spectra and the rationale behind the experimental choices are intended to empower scientists to not only reproduce these results but also to apply these principles to the characterization of other novel compounds.

References

- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry.

- Synthesis and Characterization of 5-Substituted 1H-tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.

- Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.

- 1 Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona.

- 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI.

Sources

A Guide to the Crystal Structure Analysis of 5-(4-Pyridyl)-1H-Tetrazole: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-(4-Pyridyl)-1H-tetrazole stands as a molecule of significant interest in both medicinal chemistry and materials science. Its structural rigidity, coupled with the hydrogen bonding capabilities of the tetrazole ring and the coordinating nature of the pyridyl moiety, makes it a versatile building block for supramolecular assemblies and metal-organic frameworks (MOFs).[1] Furthermore, the tetrazole group's role as a bioisostere for carboxylic acids has cemented its importance in drug design.[2][3] This guide provides a comprehensive technical overview of the crystal structure analysis of this compound, beginning with its synthesis and culminating in a detailed examination of its solid-state architecture. The causality behind experimental choices and protocols is emphasized to provide field-proven insights for researchers.

Introduction: The Significance of this compound

The unique molecular architecture of this compound, which features both a pyridyl nitrogen and multiple tetrazolyl nitrogen atoms, allows for the formation of stable and complex structures with a wide array of metal ions.[1] This has led to its extensive use as a ligand in coordination chemistry for the rational design of functional materials with applications in gas storage and catalysis.[1][2]

In the realm of drug development, tetrazole derivatives are of paramount importance. The tetrazole ring is recognized as a metabolically stable isostere of the carboxylic acid group, a common functional group in many bioactive molecules.[2][3][4] This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity.[3] Consequently, the tetrazole moiety is present in numerous marketed drugs with a broad spectrum of therapeutic applications, including antihypertensive and antibacterial agents.[2][3] A thorough understanding of the crystal structure of this compound is therefore crucial for predicting its behavior in different environments and for the rational design of novel therapeutic agents and functional materials.

Synthesis and Crystallization

The synthesis of 5-substituted 1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[5][6] This method, while established, has seen numerous improvements to enhance safety, efficiency, and environmental friendliness.

Synthetic Protocol: A Heterogeneous Catalytic Approach

This protocol details an efficient and environmentally benign synthesis of this compound using a reusable solid acid catalyst, such as nano-TiCl4.SiO2.[7][8] The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a mixture of 4-cyanopyridine (1 mmol) and sodium azide (2 mmol) in a suitable solvent such as DMF (5 mL), add the nano-TiCl4.SiO2 catalyst (0.1 g).[7]

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 120°C in DMF) for a period of 2-4 hours.[5][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Upon completion, the reaction mixture is allowed to cool to room temperature. The heterogeneous catalyst is then removed by simple filtration.[7]

-

Product Precipitation: The filtrate is then treated with ice water, followed by the addition of 4N HCl (5 mL) to precipitate the this compound as a white solid.[7]

-

Isolation and Purification: The solid product is collected by filtration and washed with a cold, non-polar solvent like chloroform to remove any remaining impurities.[7] This procedure typically yields the pure tetrazole in good yields.[7]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Slow evaporation is a reliable method for growing high-quality crystals of this compound.

Protocol for Single Crystal Growth:

-

Solvent Selection: Dissolve the synthesized this compound in a minimal amount of a suitable solvent. Ethanol has been reported to be effective for recrystallization.[5]

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature over several days.

-

Crystal Harvesting: Once well-formed, colorless crystals appear, they should be carefully harvested for analysis.

Spectroscopic Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using various spectroscopic techniques.

| Spectroscopic Technique | Key Observational Data for this compound |

| FT-IR (ATR) | A sharp absorption band around 3421 cm⁻¹ corresponding to the N-H stretch of the tetrazole ring. The absence of a band around 2200 cm⁻¹ confirms the complete conversion of the nitrile (C≡N) group.[5] |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the pyridyl protons. Additionally, a broad singlet corresponding to the N-H proton of the tetrazole ring will be observed, typically at a downfield chemical shift. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbons of the pyridine ring and a distinct signal for the carbon atom of the tetrazole ring. |

| Mass Spectrometry (ESI-MS) | In positive ion mode, a characteristic loss of HN₃ is often observed.[9] In negative ion mode, the elimination of N₂ is a key fragmentation pathway.[9] |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.

Workflow for Single-Crystal X-ray Diffraction

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. scielo.org.za [scielo.org.za]

- 8. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 9. lifesciencesite.com [lifesciencesite.com]

solubility of 5-(4-Pyridyl)-1H-Tetrazole in common organic solvents

An In-Depth Technical Guide to the Solubility of 5-(4-Pyridyl)-1H-Tetrazole in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a metabolically stable bioisostere for carboxylic acids and as a versatile ligand in the synthesis of metal-organic frameworks (MOFs).[1][2] A fundamental understanding of its solubility profile in common organic solvents is paramount for its effective application in drug discovery, process chemistry, and materials engineering. This guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility. In the absence of extensive published quantitative data, this document presents a robust theoretical framework for predicting solubility trends and offers detailed, field-proven experimental protocols for researchers to determine solubility accurately in their own laboratories. We synthesize available qualitative information with first-principles analysis to provide a practical guide for solvent selection and troubleshooting.

The Central Role of this compound and Its Solubility

Significance in Medicinal and Materials Chemistry

The tetrazole ring is a cornerstone of modern medicinal chemistry.[1] Due to the similar pKa value of the N-H proton to that of a carboxylic acid (pKa ≈ 4.5-5.0), the 5-substituted-1H-tetrazole moiety is frequently employed as a bioisosteric replacement for the carboxylate group.[3] This substitution can enhance metabolic stability, improve lipophilicity, and modulate receptor binding interactions, making it a key component in drugs like the angiotensin II receptor blocker, losartan.[1] The this compound variant combines the acidic tetrazole ring with a basic pyridine ring, creating a versatile building block with unique coordination properties.[4][5] These properties are leveraged in materials science for the construction of sophisticated coordination polymers and MOFs with applications in gas storage and catalysis.[5]

Why Solubility is a Critical Parameter

Solubility is a critical physicochemical property that dictates the success of a compound throughout the development lifecycle:

-

In Drug Discovery: Aqueous solubility influences bioavailability, while solubility in organic solvents is crucial for purification, formulation, and the execution of synthetic reactions.

-

In Process Chemistry: Selecting appropriate solvents for reaction, workup, and crystallization is essential for achieving high yield, purity, and desirable crystal morphology.

-

In Materials Science: The solubility of the ligand in the reaction solvent directly impacts the kinetics and thermodynamics of MOF self-assembly, influencing the final structure and porosity of the material.

This guide aims to equip researchers with the foundational knowledge and practical tools to understand, predict, and experimentally determine the solubility of this compound.

Physicochemical Profile: The Molecular Basis of Solubility

The solubility behavior of this compound is a direct consequence of its molecular structure.

Molecular Structure and Functional Groups

The molecule consists of two key heterocyclic rings: a pyridine ring and a tetrazole ring.

-

Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom. The lone pair of electrons on the pyridine nitrogen makes it a hydrogen bond acceptor and a weak base.

-

Tetrazole Ring: A five-membered aromatic ring with four nitrogen atoms and one carbon atom. It possesses a high nitrogen content and is remarkably stable.[3] The N-H bond on the tetrazole ring is acidic, making it a strong hydrogen bond donor.[6] The other sp² hybridized nitrogen atoms act as hydrogen bond acceptors.

The combination of a hydrogen bond donating group (tetrazole N-H) and multiple hydrogen bond accepting sites (pyridyl N and tetrazole N atoms) makes the molecule highly polar.

Figure 1: Molecular structure of this compound with key sites for intermolecular interactions highlighted.

Acidity, Basicity, and Tautomerism

The 5-substituted 1H-tetrazole exists in two primary tautomeric forms, with the 1H-tautomer generally predominating in solution.[3] The acidic proton on the tetrazole ring (pKa ≈ 4.9) and the basic nitrogen on the pyridine ring (pKa ≈ 5.2) mean the molecule can exist as a zwitterion near its isoelectric point.[7] This dual acidic/basic nature significantly influences its solubility in protic solvents and aqueous solutions of varying pH.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[8] Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS), where a negative ΔG favors solubility. This process can be broken down into three energetic steps:

-

Overcoming Solute-Solute Interactions (ΔH₁ > 0): Energy is required to break the intermolecular forces holding the solid crystal lattice together. For this compound, these are strong hydrogen bonds and π-π stacking interactions.[5]

-

Overcoming Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent for the solute molecule.

-

Forming Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the solute molecule interacts with solvent molecules.

For a compound to dissolve, the energy released from solute-solvent interactions (ΔH₃) must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions (ΔH₁ + ΔH₂).

Figure 2: Energetic contributions to the dissolution process. High solubility is achieved when solute-solvent interactions are strong.

A Practical Guide to Experimental Solubility Determination

As quantitative solubility data for this compound is not widely available in peer-reviewed literature, experimental determination is often necessary. The gold-standard approach is the equilibrium shake-flask method followed by quantitative concentration analysis.

Protocol 1: Equilibrium Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To prepare a saturated solution of this compound.

Materials:

-

This compound (solid, verify purity >98%)

-

Solvent of interest (e.g., Methanol, Ethanol, Acetone, DMSO, DMF, Acetonitrile, Ethyl Acetate, Toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Causality Note: Agitation is crucial to ensure efficient mixing and accelerate the approach to equilibrium. Temperature control is critical as solubility is highly temperature-dependent.

-

-

Equilibration Time: Allow the suspension to equilibrate for at least 24 hours. For compounds with strong crystal lattice energy, 48-72 hours may be necessary to ensure true equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for 1-2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a compatible syringe filter into a clean, pre-weighed vial.

-

Self-Validation Note: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate the filter membrane and avoid adsorption losses.

-

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor precisely.

Protocol 2: Quantitative Analysis by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the concentration of the dissolved compound.[4]

Objective: To accurately quantify the concentration of this compound in the diluted sample from Protocol 1.

Instrumentation & Conditions (Typical):

-

HPLC System: With UV-Vis detector

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a polar aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., Acetonitrile or Methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~254 nm (or the λmax of the compound)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Procedure:

-

Standard Preparation (Calibration Curve):

-

Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in the mobile phase.

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Calibration Curve Generation:

-

Inject each standard onto the HPLC system and record the peak area.

-

Plot the peak area (y-axis) versus the known concentration (x-axis).

-

Perform a linear regression on the data. A coefficient of determination (R²) > 0.999 is required for a valid calibration curve.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from Protocol 1 onto the HPLC system.

-

Record the peak area for the analyte.

-

-

Concentration Calculation:

-

Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor used in Protocol 1 to determine the final solubility value (e.g., in mg/mL or g/L).

-

Figure 3: A validated workflow for the experimental determination of solubility using the shake-flask method and HPLC analysis.

Expected Solubility Trends and Solvent Selection

While precise quantitative data is sparse, a qualitative and semi-quantitative solubility profile can be constructed from synthesis literature and an understanding of the molecule's physicochemical properties.

Qualitative Solubility Summary

The following table summarizes the expected solubility behavior of this compound in a range of common organic solvents.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Dipolar Aprotic | DMSO, DMF | High | High polarity and strong H-bond acceptor character effectively solvate both the pyridyl and tetrazole rings. Often used as reaction solvents.[5] |

| Protic (Polar) | Water, Methanol, Ethanol | Moderate to High | Capable of both donating and accepting H-bonds, leading to favorable solute-solvent interactions. Recrystallization from ethanol is reported.[8] |

| Ketones | Acetone | Low to Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF and lacks H-bond donor capability. |

| Esters | Ethyl Acetate | Very Low | Moderately polar but lacks strong H-bonding capability. Reports suggest poor extraction efficiency into ethyl acetate. |

| Ethers | THF, Diethyl Ether | Very Low | Lower polarity and weak H-bond accepting ability are insufficient to overcome the solute's strong crystal lattice energy. |

| Halogenated | Dichloromethane (DCM) | Very Low | Insufficient polarity to effectively dissolve the highly polar solute. |

| Aromatic Nonpolar | Toluene | Insoluble | Nonpolar nature provides no favorable interactions to compensate for breaking the strong intermolecular H-bonds of the solute. |

Analysis and Interpretation

The solubility profile is dominated by the molecule's ability to form strong hydrogen bonds.

-

High Solubility in DMSO/DMF: These solvents are excellent hydrogen bond acceptors and are highly polar, allowing them to effectively disrupt the solute's crystal lattice and solvate the polar functional groups. This explains their common use in the synthesis of 5-substituted tetrazoles.

-

Moderate Solubility in Alcohols: Solvents like methanol and ethanol are both hydrogen bond donors and acceptors. They can interact favorably with the solute, but their self-association (solvent-solvent hydrogen bonding) is strong, slightly reducing their capacity to solvate the solute compared to DMSO.

-

Low Solubility in Nonpolar Solvents: In solvents like toluene or hexane, the energy cost of breaking the strong solute-solute hydrogen bonds is not recovered by the weak van der Waals forces that would be formed between the solute and solvent. Dissolution is therefore highly unfavorable.

Conclusion and Practical Implications

This compound is a highly polar molecule whose solubility is governed by its potent hydrogen bonding capabilities. It exhibits high solubility in polar aprotic solvents like DMSO and DMF and moderate solubility in polar protic solvents like alcohols. Its solubility is very limited in solvents of low to moderate polarity and it is practically insoluble in nonpolar solvents.

For research and development professionals, this means:

-

For Synthesis: DMF and DMSO are excellent choices for reaction solvents, though their high boiling points and water miscibility can complicate product isolation.[5]

-

For Purification: Crystallization can likely be achieved from polar protic solvents like ethanol or by using an anti-solvent precipitation method (e.g., adding water or a nonpolar solvent to a DMSO solution).

-

For Formulation: For applications requiring dissolution in less polar media, formulation strategies such as salt formation (by deprotonating the tetrazole or protonating the pyridine) may be necessary to enhance solubility.

Given the scarcity of published quantitative data, the experimental protocols provided in this guide offer a reliable pathway for scientists to generate the specific, high-quality solubility data required for their unique applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles.

- CymitQuimica. (n.d.). This compound.

- Benchchem. (n.d.). This compound | Research Chemical.

- Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Sacramento State. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Kaushik, N. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate.

- Zheng, C., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 8(1), 1-12.

- user10336. (2014). Extraction of a pyridine tetrazole from the aqueous phase. Chemistry Stack Exchange.

- Ferreira, R. S., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 123.

- Papamicael, C., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7468-7533.

- Gomes, C. S. B., et al. (2023). A Molybdenum(VI) Complex of 5-(2-pyridyl-1-oxide)tetrazole: Synthesis, Structure, and Transformation into a MoO3-Based Hybrid Catalyst for the Epoxidation of Bio-Olefins. Molecules, 28(6), 2568.

Sources

- 1. Substituted tetrazoles with N-oxide moiety: critical assessment of thermochemical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 14389-12-9: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

thermal stability and decomposition of 5-(4-Pyridyl)-1H-Tetrazole

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-(4-Pyridyl)-1H-Tetrazole

Foreword

This compound, a heterocyclic compound featuring both a pyridine and a tetrazole ring, stands as a molecule of significant interest in modern chemistry. Its versatile structure makes it a valuable ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] Furthermore, the tetrazole moiety, with its exceptionally high nitrogen content (up to 80% by mass) and large positive heat of formation, positions this class of compounds at the forefront of research into high-nitrogen energetic materials.[2][3] As with any energetic material, a thorough and nuanced understanding of its thermal stability, decomposition kinetics, and potential hazards is not merely an academic exercise—it is a prerequisite for safe handling, storage, and application. This guide provides a comprehensive technical overview of the thermal behavior of this compound, synthesizing experimental data with theoretical insights to offer a holistic perspective for researchers and chemical safety professionals.

Foundational Principles of Thermal Analysis

To rigorously assess the thermal stability of a compound like this compound (hereafter referred to as H4-PTZ), we rely on a suite of thermoanalytical techniques. The primary goal is to probe how the material's properties change as a function of temperature under a controlled program.

The Role of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique in this field.[4] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to the same temperature program. The output, a thermogram of heat flow versus temperature, reveals critical thermal events:

-

Endothermic Events: Processes that absorb heat, such as melting or solid-solid phase transitions.

-

Exothermic Events: Processes that release heat, most critically, decomposition.

The power of DSC lies not just in identifying the temperature at which decomposition begins, but in quantifying the energy released (enthalpy of decomposition, ΔHd) and, through non-isothermal kinetics, elucidating the reaction mechanism and activation energy.[2][5] By performing experiments at multiple heating rates (β), we can employ iso-conversional kinetic methods, which offer a more reliable calculation of activation energy without pre-supposing a specific reaction model.[2][5]

Complementary Techniques: Thermogravimetric Analysis (TGA)

While DSC measures energy changes, Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[6][7] For a decomposition reaction, TGA can precisely identify the temperature ranges over which mass loss occurs and the total percentage of mass lost, which helps in identifying the volatile decomposition products. When coupled with techniques like Mass Spectrometry (TGA-MS), it allows for the real-time identification of gaseous species evolved during decomposition.[8][9]

Thermal Decomposition Profile of H4-PTZ

A comprehensive study by Ding et al. (2022) using High-Pressure Differential Scanning Calorimetry (HPDSC) provides the most detailed experimental data on the thermal decomposition of H4-PTZ.[2][5]

Non-Isothermal DSC Analysis

The decomposition of H4-PTZ is characterized by a single, intense exothermic peak, indicating a rapid and complete decomposition process once initiated.[5] A key observation from running the DSC analysis at different heating rates (e.g., 2.0, 5.0, 8.0, 10.0, and 15.0 K·min⁻¹) is that the onset temperature (T0) and the peak exothermic temperature (Tp) shift to higher values as the heating rate increases.[2] This phenomenon is a classic indicator of a kinetically controlled process and is the foundational data required for kinetic analysis.

Table 1: Thermal Decomposition Parameters for H4-PTZ at Various Heating Rates

| Heating Rate (β) (°C·min⁻¹) | Onset Temp (T₀) (°C) | Peak Temp (Tₚ) (°C) | End Temp (T_end) (°C) | Enthalpy (ΔH_d) (J/g) |

| 2.0 | 249.03 | 251.30 | 253.30 | 1147.33 |

| 5.0 | 258.19 | 261.45 | 264.70 | 1055.02 |

| 8.0 | 262.71 | 267.38 | 272.88 | 924.26 |

| 10.0 | 264.03 | 268.78 | 275.38 | 1084.23 |

| 15.0 | 270.07 | 274.96 | 284.96 | 1030.15 |

Data sourced from Ding X, et al. (2022).[2]

The sharp nature of the exothermic peaks suggests that once the decomposition reaction is triggered, it proceeds to completion rapidly.[5]

Experimental Workflow Visualization

The logical flow for a comprehensive thermal analysis study is depicted below. This workflow ensures that data from multiple analytical techniques are integrated to build a complete picture of the material's thermal behavior.

Caption: A typical workflow for the comprehensive thermal analysis of an energetic material.

Kinetic Analysis of the Decomposition Process

The data gathered from non-isothermal DSC runs are crucial for determining the "kinetic triplet": the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)).

Calculating Activation Energy (Ea)

The activation energy represents the minimum energy required to initiate the decomposition reaction. Iso-conversional methods, such as the Starink method, are preferred because they calculate Ea as a function of the conversion degree (α) without assuming a reaction model, making the results more robust.[2][5] For H4-PTZ, the activation energy is found to be relatively consistent across the conversion range, suggesting a single-step decomposition process.

Determining the Reaction Model

Once Ea is known, the Malek method can be applied to determine the most probable mechanism function, f(α), from the experimental data.[2][5] This function mathematically describes the progress of the solid-state reaction.

Table 2: Kinetic Parameters of H4-PTZ Thermal Decomposition

| Parameter | Value | Method |

| Activation Energy (Ea) | 162.77 kJ·mol⁻¹ | Starink Method (average) |

| Pre-exponential Factor (log A) | 13.56 s⁻¹ | Kissinger Method |

| Most Probable Mechanism | Avrami-Erofeev (n=2) | Malek Method |

Data synthesized from Ding X, et al. (2022).[2][5]

These parameters are essential for simulating the decomposition behavior under different conditions and for assessing the thermal hazards.

The Molecular Decomposition Pathway: A Theoretical Perspective

While experimental methods describe the macroscopic thermal behavior, computational chemistry, specifically Density Functional Theory (DFT), provides insight into the molecular-level events of decomposition.[2]

The Primary Decomposition Route

Theoretical calculations confirm that the decomposition of H4-PTZ is initiated by the opening of the tetrazole ring.[2][5] This is the rate-determining step. The proposed mechanism proceeds as follows:

-

Isomerization (Proton Transfer): An initial, low-energy step involves the transfer of a proton.

-

Ring Opening: The crucial step is the cleavage of the N1-N2 bond in the tetrazole ring. This leads to a transition state (TS) and subsequent ring opening.

-

Nitrogen Extrusion: Following the ring opening, a molecule of dinitrogen (N2) is released. This step is highly exothermic and drives the overall decomposition process.[2][5]

The activation energy calculated from DFT for this pathway shows good agreement with the experimental value obtained from DSC kinetics, validating the proposed mechanism.[2] In contrast, pathways involving the initial rupture of the pyridine ring were found to have significantly higher energy barriers, making them less likely.[9]

Caption: Simplified schematic of the H4-PTZ decomposition pathway.

Thermal Hazard Assessment and Safety Parameters

The kinetic parameters derived from experimental analysis are not merely academic; they are critical inputs for calculating safety parameters that guide the safe handling and storage of H4-PTZ.

Table 3: Predicted Thermal Safety Parameters for H4-PTZ

| Safety Parameter | Definition | Calculated Value (°C) |

| TSADT | Self-Accelerating Decomposition Temperature: The lowest ambient temperature at which the material will undergo self-accelerating decomposition in its transport packaging. | 240.45 |

| Tb | Thermal Explosion Critical Temperature: The minimum ambient temperature for a given sample size that will lead to a thermal runaway or "cook-off". | 247.92 |

Data sourced from Ding X, et al. (2022).[2][5]

These values indicate that H4-PTZ is thermally stable at ambient temperatures but poses a significant hazard at elevated temperatures. The relatively small difference between the onset of decomposition and the critical explosion temperature underscores the need for strict temperature control during its synthesis, processing, and storage.

Standard Operating Protocol: Non-Isothermal DSC Analysis

This section provides a standardized protocol for researchers seeking to replicate or build upon the thermal analysis of H4-PTZ.

Objective: To determine the thermal decomposition profile and kinetic parameters of this compound using non-isothermal Differential Scanning Calorimetry.

Apparatus & Materials:

-

Differential Scanning Calorimeter (e.g., Mettler Toledo DSC HP1 or equivalent).[5]

-